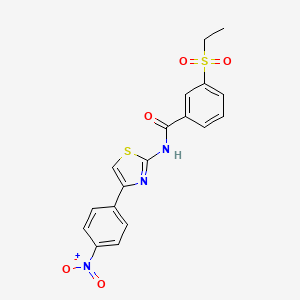

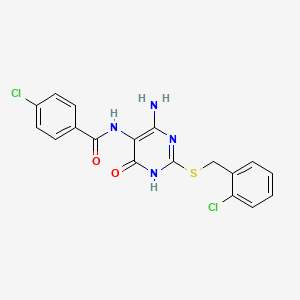

3-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

Thiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It exhibits a wide variety of biological activity . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Aplicaciones Científicas De Investigación

Electrophysiological Activity in Cardiac Research

The synthesis and electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides have been studied for their potential as selective class III agents in cardiac applications. This research suggests the viability of certain molecular groups in producing class III electrophysiological activity within the N-substituted benzamide series, indicating potential applications in cardiac arrhythmia treatment (Morgan et al., 1990).

Carbonic Anhydrase Inhibitory Properties

Metal complexes of N-substituted-4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide, which possess strong carbonic anhydrase inhibitory properties, have been synthesized. This study highlights the potential of these complexes as powerful inhibitors against human carbonic anhydrase isoenzymes, suggesting applications in diseases related to enzyme dysregulation (Büyükkıdan et al., 2013).

Antimicrobial and Antifungal Properties

Research on sulfonyl-substituted nitrogen-containing heterocyclic systems has demonstrated their efficacy in antimicrobial and antifungal applications. Specific compounds in this category have shown sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity, marking their potential in treating microbial infections (Sych et al., 2019).

Anticancer Activity

Studies on substituted benzamides have shown significant anticancer activity against various cancer cell lines. This research suggests the potential of these compounds in cancer treatment, with some derivatives exhibiting higher activity than reference drugs (Ravinaik et al., 2021).

Antimalarial and COVID-19 Drug Applications

The reactivity of sulfonyl-substituted acetamide derivatives has been investigated for their antimalarial activity and potential application as COVID-19 drugs. This research indicates their effectiveness in inhibiting malarial enzymes and their possible role in treating COVID-19 (Fahim & Ismael, 2021).

Anticonvulsant Activity

The synthesis of 1,3,4-thiadiazol derivatives and their evaluation for anticonvulsant activity have been explored, suggesting their potential use in treating seizure disorders (Singh et al., 2012).

Chromium Measurement in Pharmaceutical Samples

The synthesis of N-(thiazol-2-ylcarbamothioyl) benzamide and its application in designing sensors for chromium(III) measurement in pharmaceutical samples indicates its potential in analytical chemistry and pharmaceutical quality control (Vazifekhoran et al., 2023).

Propiedades

IUPAC Name |

3-ethylsulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5S2/c1-2-28(25,26)15-5-3-4-13(10-15)17(22)20-18-19-16(11-27-18)12-6-8-14(9-7-12)21(23)24/h3-11H,2H2,1H3,(H,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKXCEBVWROAOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

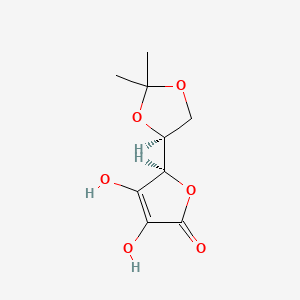

![2-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)acetic acid](/img/structure/B2373499.png)

![4-(3,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2373502.png)

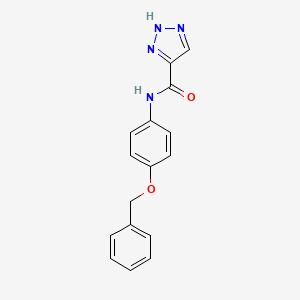

![Methyl 2-[1-(3,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2373512.png)

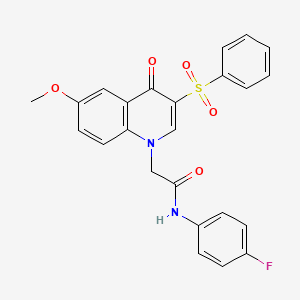

![2-{[2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2373514.png)

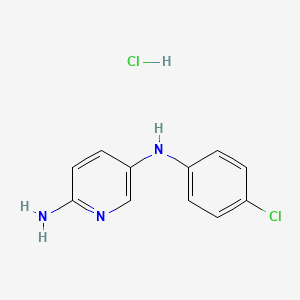

![(1S)-spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B2373516.png)